molecular formula C24H21N3O4 B11493803 3-(3,4-dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11493803
M. Wt: 415.4 g/mol
InChI Key: IPNZDPYOUWWNIF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with diphenylmethyl chloride in the presence of a base to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, metal hydrides

    Substitution: Nitric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce reduced derivatives

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylboronic acid
  • 3,4-Dimethoxyhydrocinnamic acid

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique oxadiazole ring structure, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-benzhydryl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-29-19-14-13-18(15-20(19)30-2)22-26-24(31-27-22)23(28)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,28)

InChI Key

IPNZDPYOUWWNIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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